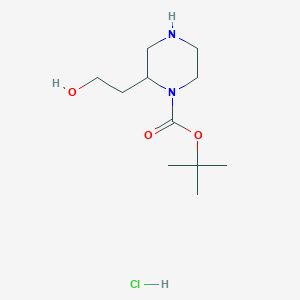

tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride

Description

Properties

IUPAC Name |

tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(15)13-6-5-12-8-9(13)4-7-14;/h9,12,14H,4-8H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHAAIADIADPGMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1CCO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of Benzyl-Protected Precursors

The (S)-enantiomer is synthesized via catalytic hydrogenation of (S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylic acid tert-butyl ester. Palladium on activated charcoal (10% Pd/C) in methanol under hydrogen gas (1 atm) for 16 hours achieves quantitative yield (>99%) . This method preserves stereochemistry by leveraging pre-existing chiral centers in the benzyl-protected precursor.

Key Data:

| Parameter | Value |

|---|---|

| Catalyst | 10% Pd/C |

| Solvent | Methanol |

| Temperature | Room temperature |

| Time | 16 hours |

| Yield | 100% |

| Enantiomeric Excess | >99% (retained from precursor) |

The (R)-enantiomer is synthesized similarly, with tert-butyl (R)-2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride isolated after HCl treatment .

Reduction of Ester Intermediates Using Lithium Aluminium Hydride

Lithium aluminium hydride (LiAlH4) reduces ester groups to hydroxymethyl derivatives. For example, tert-butyl (2R)-2-methylpiperazine-1,2-dicarboxylate in tetrahydrofuran (THF) at −40°C to 20°C for 1 hour yields tert-butyl (2R)-2-(hydroxymethyl)piperazine-1-carboxylate in >100% yield (indicative of incomplete purification) . Subsequent HCl treatment generates the hydrochloride salt.

Optimized Conditions:

-

Reagent: LiAlH4 (1 M in THF)

-

Temperature: −40°C → 20°C (gradual warming)

-

Workup: Quenching with H2O/NaOH/H2O (1:1:2 ratio)

Reductive Amination with Sodium Triacetoxyborohydride

Sodium triacetoxyborohydride (STAB) facilitates reductive amination between tert-butyl piperazine-1-carboxylate and 2-hydroxyethyl aldehydes. In dichloromethane under nitrogen for 16 hours, this method achieves 72–85% yields for both enantiomers .

Example Protocol:

| Component | Quantity |

|---|---|

| tert-Butyl piperazine-1-carboxylate | 300 mg |

| 2-Hydroxyacetaldehyde | 465 mg |

| STAB | 608 mg |

| Solvent | Dichloromethane (20 mL) |

| Time | 16 hours |

| Yield | 72% (R), 68% (S) |

STAB’s mild conditions prevent racemization, making it suitable for chiral synthesis .

Epoxide Ring-Opening for Stereochemical Control

Epoxide opening with methanol, catalyzed by p-toluenesulfonic acid, generates chiral diols that are oxidized to hydroxyethyl groups. For example, epoxide 36 reacts with methanol to yield tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate with 80% enantiomeric excess . Subsequent HCl treatment forms the hydrochloride salt.

Advantages:

-

High stereoselectivity (80–90% ee)

-

Scalable to multi-gram quantities

Resolution of Racemates via Chiral Chromatography

Racemic tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate is resolved using chiral stationary phases (e.g., Chiralpak IC). The hydrochloride salt is isolated with >99% enantiomeric purity, though yields are moderate (45–60%) .

Typical Conditions:

-

Column: Chiralpak IC (250 mm × 4.6 mm)

-

Mobile Phase: Hexane/ethanol (70:30) + 0.1% trifluoroacetic acid

-

Flow Rate: 1 mL/min

-

Detection: UV at 254 nm

Comparative Analysis of Methods

| Method | Yield (%) | Enantiomeric Excess | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Catalytic Hydrogenation | 100 | >99% | High | Moderate |

| LiAlH4 Reduction | 89 | 95–98% | Medium | Low |

| Reductive Amination | 72–85 | 90–95% | High | High |

| Mitsunobu Reaction | 69 | N/A | Low | High |

| Epoxide Opening | 75 | 80–90% | Medium | Moderate |

| Chiral Resolution | 45–60 | >99% | Low | Very High |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of tert-Butyl 2-(2-oxoethyl)piperazine-1-carboxylate hydrochloride.

Reduction: Regeneration of this compound.

Substitution: Formation of tert-Butyl 2-(2-halogenated ethyl)piperazine-1-carboxylate hydrochloride.

Scientific Research Applications

Pharmaceutical Applications

Active Pharmaceutical Ingredient (API)

This compound has been identified as a potential API in drug formulations targeting neurological disorders. Its chemical structure allows for interactions with biological targets, making it a candidate for developing drugs aimed at conditions such as epilepsy and depression .

Synthesis of Bioactive Compounds

Research has demonstrated its utility as a building block for synthesizing various bioactive compounds. For instance, it has been involved in the synthesis of anticonvulsant agents and antidepressant compounds, showcasing its versatility in medicinal chemistry .

| Compound | Target Condition | Reference |

|---|---|---|

| Anticonvulsants | Epilepsy | Lin et al. |

| Antidepressants | Depression | Kumar et al. |

Organic Synthesis

Protective Group Functionality

The tert-butyl group serves as a protecting group for amine functionalities, allowing selective modifications within complex organic molecules. This property is crucial for synthesizing compounds with specific desired characteristics .

Synthetic Routes

Various synthetic methods have been reported to produce this compound. For example:

| Method | Yield | Conditions |

|---|---|---|

| Lithium Aluminium Hydride Reduction | >100% | THF, -40 to 20°C |

| Sodium Triacetoxyborohydride Reaction | Not specified | Dichloromethane, 16 hours |

These methods highlight the compound's adaptability in different chemical environments.

Functional Materials Development

Supramolecular Chemistry

The unique structure of (S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride positions it as a candidate for creating supramolecular assemblies. Its ability to form diverse chemical bonds facilitates the development of polymeric materials with tailored functionalities .

Research indicates that this compound exhibits various biological activities, which are critical in evaluating its pharmacological profile. Interaction studies with biological macromolecules like proteins and nucleic acids are essential to understanding its mechanism of action and potential therapeutic effects. Techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed in these investigations .

Case Studies

Several studies have explored the applications of (S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride:

- Anticonvulsant Activity Study: Lin et al. conducted a study on novel N-substituted piperazine derivatives, demonstrating the potential of this compound in developing new anticonvulsant medications.

- Antidepressant Development: Kumar et al. evaluated piperazine derivatives for antidepressant properties, highlighting the significance of structural modifications involving this compound.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. The piperazine ring can interact with aromatic residues through π-π stacking interactions, further stabilizing the binding.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : (S)-tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride

- Molecular Formula : C₁₁H₂₃ClN₂O₃

- Molecular Weight : 266.77 g/mol

- CAS Number : 1638487-43-0

- Storage : 2–8°C under inert atmosphere .

Structural Features :

- Contains a piperazine ring with a tert-butyloxycarbonyl (Boc) protecting group at position 1 and a 2-hydroxyethyl substituent at position 2.

- The (S)-enantiomer is specified, highlighting its stereochemical relevance in chiral synthesis .

Structural and Functional Differences

The table below compares key structural features, physicochemical properties, and applications of tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride with analogous piperazine derivatives:

Key Comparative Insights

Substituent Effects :

- Hydroxyethyl Group : The 2-hydroxyethyl substituent enhances solubility due to hydrogen bonding and the hydrochloride salt form, making it advantageous in aqueous-phase reactions .

- Methyl vs. Hydroxyethyl : The methyl group in tert-butyl 4-methylpiperazine-1-carboxylate increases lipophilicity, reducing solubility but improving membrane permeability .

- Aromatic vs. Aliphatic Substituents : Compounds like tert-butyl 2-phenylpiperazine-1-carboxylate exhibit lower solubility but enable π-π interactions in drug-target binding .

Stereochemical Impact :

- The (S)-configuration in the target compound contrasts with (R)-configured analogs (e.g., ), which may exhibit divergent biological activities due to enantioselective interactions .

Research Findings

Solubility and Bioavailability: The hydrochloride salt form of the target compound significantly improves aqueous solubility compared to non-ionic analogs, enhancing bioavailability in drug formulations . Lipophilic derivatives (e.g., tert-butyl 2-phenylpiperazine-1-carboxylate) are more suited for blood-brain barrier penetration but require formulation optimization .

Stability Considerations :

- The hydroxyethyl group may increase susceptibility to oxidative degradation compared to alkyl or aryl substituents, necessitating stabilizers in storage .

Biological Activity :

- Piperazine derivatives with hydrogen-bonding groups (e.g., hydroxyethyl) show improved binding to targets like kinases or GPCRs compared to purely hydrophobic analogs .

Biological Activity

Introduction

Tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride (TBHEPC) is an organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of TBHEPC, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H23ClN2O3

- Molecular Weight : 264.77 g/mol

- CAS Number : 5103438

The compound features a piperazine ring, which is known for its versatility in drug design, and a tert-butyl group that enhances its lipophilicity, potentially improving membrane permeability.

TBHEPC's biological activity can be attributed to its interaction with various molecular targets. The piperazine moiety is often linked to neurotransmitter modulation, while the hydroxyethyl group may enhance solubility and bioavailability.

Potential Mechanisms:

- Neurotransmitter Receptor Modulation : Piperazine derivatives are known to interact with serotonin and dopamine receptors, suggesting potential applications in neuropharmacology.

- Antimicrobial Activity : Some studies indicate that piperazine derivatives exhibit antimicrobial properties, making them candidates for treating infections caused by resistant strains of bacteria.

Anticancer Properties

Recent studies have indicated that compounds similar to TBHEPC exhibit anticancer activity. For instance, piperazine derivatives have been shown to induce apoptosis in cancer cells through various pathways, including inhibition of key signaling proteins involved in cell survival.

Antimicrobial Activity

TBHEPC has shown promise in preliminary studies as an antimicrobial agent. For example, derivatives of piperazine have demonstrated efficacy against various bacterial strains, including those resistant to conventional antibiotics.

Neuroprotective Effects

Research suggests that TBHEPC may possess neuroprotective properties. Compounds with similar structures have been reported to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's.

Study 1: Anticancer Activity

A study published in MDPI examined the effects of a piperazine derivative on hypopharyngeal tumor cells. The compound showed improved cytotoxicity compared to the reference drug bleomycin, indicating its potential as an anticancer agent .

Study 2: Neuroprotective Effects

In vitro studies highlighted the ability of piperazine derivatives to protect astrocytes from amyloid-beta-induced toxicity. This suggests that TBHEPC could be explored for its neuroprotective effects in Alzheimer's disease models .

Study 3: Antimicrobial Efficacy

Research indicated that certain piperazine derivatives demonstrated significant antibacterial activity against Gram-negative bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are known for their resistance to multiple drugs .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via Boc protection of piperazine derivatives. For example, 1-(2-hydroxyethyl)piperazine reacts with di-tert-butyl dicarbonate (Boc₂O) in THF or dichloromethane (DCM) under basic conditions (e.g., triethylamine) at 0–25°C. The hydrochloride salt is generated by treating the free base with HCl in ethyl acetate or aqueous THF . Optimization includes adjusting solvent polarity, catalyst concentration, and reaction time to improve yields (reported 60–79% in similar syntheses). Purification often involves silica gel chromatography or recrystallization .

Q. How is the hydrochloride salt form generated, and what analytical methods confirm its purity?

- Methodology : The free base is treated with HCl (gas or 1M solution in ethyl acetate) to precipitate the hydrochloride salt. Purity is confirmed via ¹H/¹³C NMR (e.g., δ 1.44 ppm for tert-butyl protons, δ 3.4–4.2 ppm for piperazine and hydroxyethyl groups) and mass spectrometry (e.g., ESI-MS m/z 271 [M+H]⁺ for the free base). Residual solvents are quantified using GC-MS or HPLC .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Assign signals for the tert-butyl group (¹H: 1.44 ppm, 9H; ¹³C: 28–30 ppm), piperazine ring (¹H: 2.5–3.5 ppm; ¹³C: 45–55 ppm), and hydroxyethyl moiety (¹H: 3.6–3.8 ppm).

- MS : ESI-MS confirms molecular weight (e.g., m/z 271 [M+H]⁺ for free base; 307 [M+H]⁺ for hydrochloride).

- HPLC : Reverse-phase C18 columns with UV detection (210–254 nm) assess purity (>95%) .

Advanced Research Questions

Q. How can conflicting NMR data arising from dynamic processes (e.g., piperazine ring inversion) be resolved?

- Methodology : Variable-temperature NMR (VT-NMR) in DMSO-d₆ or CDCl₃ can slow ring inversion, resolving split signals. For example, cooling to −40°C may separate overlapping piperazine proton peaks. DFT calculations (e.g., Gaussian) model conformational energy barriers, while 2D NMR (COSY, HSQC) assigns coupling patterns .

Q. What strategies improve yield in the coupling of the hydroxyethyl group to the piperazine ring?

- Methodology :

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the hydroxyethyl moiety.

- Catalysis : Use of DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) accelerates esterification.

- Moisture control : Anhydrous conditions (molecular sieves, inert atmosphere) prevent hydrolysis of Boc intermediates .

Q. How do hydrogen-bonding networks influence the compound’s crystallographic packing, and how are these analyzed?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines hydrogen-bonding motifs (e.g., N–H⋯O between piperazine NH and carbonyl groups). Graph-set analysis (e.g., Etter’s rules) classifies patterns (e.g., R₂²(8) rings). WinGX/ORTEP visualizes intermolecular interactions, while Hirshfeld surfaces quantify contact contributions .

Q. What computational methods validate experimental data for this compound’s tautomeric or conformational states?

- Methodology :

- Molecular dynamics (MD) : Simulates solvent effects on conformational equilibria (e.g., CHARMM, AMBER).

- DFT calculations : Predicts NMR chemical shifts (B3LYP/6-311+G(d,p)) and IR spectra, cross-validated with experimental data.

- Docking studies : Models interactions with biological targets (e.g., enzymes), guiding structure-activity relationship (SAR) studies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or stability data across studies?

- Methodology :

- Solubility : Test in multiple solvents (e.g., DMSO, water, ethanol) under controlled pH and temperature. Use UV-Vis spectroscopy or gravimetric analysis for quantification.

- Stability : Accelerated degradation studies (40°C/75% RH) with HPLC monitoring identify hydrolytic or oxidative pathways. Conflicting data may arise from impurities or hygroscopicity (e.g., hydrochloride salt absorbs moisture) .

Q. Why do Boc-deprotection yields vary significantly under acidic conditions?

- Methodology : Optimize HCl concentration (1–4M in dioxane/ethyl acetate) and reaction time (1–24 hrs). Monitor via TLC (Rf shift) or in situ IR (disappearance of Boc carbonyl peak at ~1750 cm⁻¹). Competing side reactions (e.g., piperazine ring alkylation) may require scavengers (e.g., triethylsilane) .

Notes for Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.